Satranidazole

Description

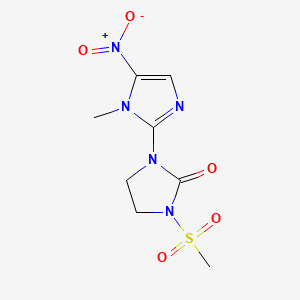

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1-methyl-5-nitroimidazol-2-yl)-3-methylsulfonylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O5S/c1-10-6(13(15)16)5-9-7(10)11-3-4-12(8(11)14)19(2,17)18/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNSHYEAUAUHIMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1N2CCN(C2=O)S(=O)(=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60204840 | |

| Record name | Satranidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56302-13-7 | |

| Record name | Satranidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56302-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Satranidazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056302137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Satranidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Imidazolidinone, 1-(1-methyl-5-nitro-1H-imidazol-2-yl)-3-(methylsulfonyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SATRANIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N7G8A6439 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Satranidazole's Mechanism of Action on DNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of satranidazole, a 5-nitroimidazole antimicrobial agent, with a specific focus on its interaction with and subsequent damage to DNA. The document details the reductive activation process, the nature of the DNA lesions, and the experimental methodologies used to elucidate this mechanism.

Core Mechanism: Reductive Activation and DNA Damage

This compound's selective toxicity against anaerobic microorganisms is contingent upon the reductive activation of its 5-nitro group, a process that occurs efficiently only in low-redox-potential environments characteristic of these organisms.[1][2] This activation is a critical step, as the parent compound has no intrinsic DNA-damaging activity.

The process begins with the entry of this compound into the microbial cell, where it is enzymatically reduced by nitroreductases.[2] This reduction involves the transfer of electrons to the nitro group, leading to the formation of a short-lived, highly reactive nitro radical anion and other reduced intermediates.[1][3] These reactive species are the primary cytotoxic agents that interact with intracellular macromolecules, with DNA being a principal target.[4][5]

The interaction of these reduced intermediates with DNA results in extensive damage, characterized by:

-

Helix Destabilization: The structural integrity of the DNA double helix is compromised.[1][5]

-

Strand Breakage: Both single and double-strand breaks are induced in the phosphodiester backbone of the DNA.[1][5][6]

This damage disrupts DNA replication and transcription, ultimately leading to microbial cell death.[2] this compound is noted to have a relatively high redox potential compared to other 5-nitroimidazoles, which may contribute to its increased activity and resistance to inactivation by oxygen.[1][4]

Reductive Activation and DNA Damage Pathway

Caption: Reductive activation pathway of this compound.

Quantitative Analysis of DNA Damage

Disclaimer: The data presented in the following tables are illustrative and may be derived from studies on other 5-nitroimidazoles (e.g., metronidazole, tinidazole) due to the limited availability of specific quantitative values for this compound in the cited literature. These values serve to exemplify the expected outcomes of the described experimental procedures.

Table 1: Viscometric Analysis of DNA Interaction

| Compound Concentration (µM) | Relative Viscosity (η/η₀) | Interpretation |

| 0 | 1.00 | Baseline viscosity of DNA solution |

| 10 | 1.15 | Minor increase, suggesting some interaction |

| 50 | 1.45 | Significant increase, indicative of DNA lengthening |

| 100 | 1.80 | Substantial increase, characteristic of intercalation/strand separation |

Table 2: Thermal Denaturation (Melting Temperature) Analysis

| Compound | Concentration (µM) | ΔTm (°C) | Interpretation |

| Control (DNA alone) | 0 | 0 | Baseline melting temperature |

| This compound | 50 | -5 | Decrease in Tm indicates helix destabilization |

| This compound | 100 | -9 | Further decrease in Tm with higher concentration |

Table 3: Bacteriophage Transfection Assay

| Compound | Concentration (µM) | % Inhibition of Transfection | IC50 (µM) |

| This compound | 1 | 15 | \multirow{3}{*}{~25} |

| This compound | 10 | 40 | |

| This compound | 50 | 85 |

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the interaction of this compound with DNA.

Viscometry

Principle: This technique measures changes in the viscosity of a DNA solution upon addition of a drug. Intercalating agents or compounds that cause strand separation and unwinding of the DNA helix will increase the length and rigidity of the DNA, leading to a measurable increase in viscosity.

Detailed Methodology:

-

Preparation of DNA Solution: A stock solution of calf thymus DNA (or other suitable DNA) is prepared in a buffer (e.g., Tris-HCl) and its concentration is determined spectrophotometrically.

-

Viscometer Setup: An Ostwald-type viscometer is thermostatically maintained at a constant temperature (e.g., 25 ± 0.1 °C).

-

Measurement of Flow Times: The flow time of the buffer and the DNA solution are measured multiple times to ensure accuracy.

-

Titration with this compound: Aliquots of a concentrated this compound solution are incrementally added to the DNA solution in the viscometer.

-

Data Analysis: The relative viscosity (η/η₀) is calculated for each this compound concentration, where η and η₀ are the specific viscosities of the DNA solution with and without the drug, respectively. The data is often plotted as (η/η₀) versus the drug/DNA concentration ratio.

Thermal Denaturation (Melting Temperature) Studies

Principle: The melting temperature (Tm) of DNA is the temperature at which 50% of the double-stranded DNA has denatured into single strands. This process can be monitored by observing the hyperchromic effect, which is the increase in UV absorbance at 260 nm as the DNA denatures. Compounds that destabilize the DNA helix will lower the Tm.

Detailed Methodology:

-

Sample Preparation: Samples containing a fixed concentration of DNA in a suitable buffer (e.g., saline-sodium citrate (B86180) buffer) are prepared with and without varying concentrations of this compound.

-

Spectrophotometer Setup: A UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder is used.

-

Melting Curve Generation: The absorbance of each sample at 260 nm is recorded as the temperature is slowly increased at a constant rate (e.g., 1 °C/minute).

-

Tm Determination: The Tm is determined as the midpoint of the transition in the absorbance versus temperature plot. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control DNA from that of the DNA-drug complex.

Hydroxyapatite (B223615) Chromatography

Principle: Hydroxyapatite chromatography separates single-stranded DNA (ssDNA) from double-stranded DNA (dsDNA). dsDNA binds more strongly to the hydroxyapatite matrix than ssDNA. This method can be used to quantify the extent of DNA denaturation and strand separation caused by a drug.

Detailed Methodology:

-

Column Preparation: A column is packed with hydroxyapatite resin and equilibrated with a low concentration phosphate (B84403) buffer.

-

Sample Preparation: DNA is incubated with reduced this compound under anaerobic conditions.

-

Sample Loading: The treated DNA sample is loaded onto the equilibrated column.

-

Elution: The column is washed with the equilibration buffer to elute any unbound molecules. A stepwise or linear gradient of increasing phosphate buffer concentration is then applied. ssDNA elutes at a lower phosphate concentration than dsDNA.

-

Fraction Analysis: The amount of DNA in the collected fractions is quantified by measuring the absorbance at 260 nm. The percentage of ssDNA and dsDNA in the sample is then calculated.

Bacteriophage Transfection Assay

Principle: This biological assay measures the ability of bacteriophage DNA to infect competent bacterial cells and produce progeny phage. Damage to the phage DNA by a chemical agent will inhibit its ability to successfully transfect the host cells, leading to a reduction in the number of plaques formed.

Detailed Methodology:

-

Preparation of Phage DNA: DNA is extracted from a high-titer bacteriophage stock (e.g., ΦX174).

-

Drug Treatment: The purified phage DNA is incubated with reduced this compound under anaerobic conditions for a defined period.

-

Preparation of Competent Cells: Competent host bacterial cells (e.g., E. coli) are prepared using standard protocols (e.g., calcium chloride treatment).

-

Transfection: The drug-treated phage DNA is mixed with the competent cells and incubated to allow for DNA uptake.

-

Plaque Assay: The transfection mixture is plated on agar (B569324) plates with a lawn of host bacteria. After incubation, the number of plaques (zones of cell lysis) is counted.

-

Data Analysis: The percentage of inhibition of transfection is calculated by comparing the number of plaques from the drug-treated DNA to that from the untreated control DNA.

Experimental Workflow for Assessing DNA Damage

Caption: Experimental workflow for studying this compound-DNA interaction.

Structure-Activity Relationship

The DNA-damaging efficacy of nitroimidazole compounds is closely linked to their one-electron reduction potential (E¹). A linear correlation often exists between the reduction potential and the extent of DNA damage. Compounds with a more positive reduction potential are more easily reduced, leading to a greater generation of the reactive nitro radical anion and, consequently, more significant DNA damage. This compound's relatively high redox potential is a key factor in its potent antimicrobial activity.[1]

Structure-Activity Relationship Logic

Caption: Structure-activity relationship of this compound.

Conclusion

The mechanism of action of this compound on DNA is a multi-step process initiated by the reductive activation of its nitro group in anaerobic environments. The resulting reactive intermediates are potent DNA-damaging agents, causing helix destabilization and strand breakage, which ultimately lead to cell death. The relatively high redox potential of this compound enhances its efficacy. A combination of biophysical and biological assays provides a robust framework for characterizing and quantifying the DNA-damaging effects of this important antimicrobial agent.

References

- 1. This compound: mechanism of action on DNA and structure-activity correlations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detection of DNA damage and repair by alkaline elution using human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alkaline elution analysis of DNA fragmentation induced during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heterogeneity in DNA damage using the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative Analysis of DNA Double-Strand Breaks in Genomic DNA Using Standard Curve Method - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Delamanid: A Novel Nitroimidazole for the Treatment of Multidrug-Resistant Tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delamanid (B1670213), marketed under the brand name Deltyba, is a potent nitro-dihydro-imidazooxazole derivative that represents a significant advancement in the fight against multidrug-resistant tuberculosis (MDR-TB).[1][2] As a member of the nitroimidazole class, delamanid possesses a unique mechanism of action that targets the synthesis of essential components of the mycobacterial cell wall.[2][3][4] This technical guide provides an in-depth overview of delamanid, focusing on its mechanism of action, synthesis, and key preclinical and clinical data.

Core Compound Details

| Characteristic | Information |

| IUPAC Name | (2R)-2-Methyl-6-nitro-2-{4-[4-(4-trifluoromethoxyphenoxy)piperidin-1-yl]phenoxymethyl}-2,3-dihydroimidazo[2,1-b]oxazole |

| Chemical Formula | C25H25F3N4O6 |

| Molar Mass | 534.49 g/mol |

| CAS Number | 681492-22-8 |

| Drug Class | Nitroimidazole |

| Indication | Multidrug-Resistant Tuberculosis (MDR-TB) |

Mechanism of Action

Delamanid is a prodrug that requires activation within the Mycobacterium tuberculosis (Mtb) cell to exert its bactericidal effects.[1][2] The activation is mediated by the deazaflavin (F420)-dependent nitroreductase (Ddn), an enzyme present in mycobacteria.[1][4]

The proposed mechanism of action involves the following key steps:

-

Activation: The Ddn enzyme reduces the nitro group of delamanid, leading to the formation of reactive nitrogen species, including nitric oxide (NO).[1]

-

Inhibition of Mycolic Acid Synthesis: The activated metabolites of delamanid inhibit the synthesis of methoxy- and keto-mycolic acids, which are crucial components of the mycobacterial cell wall.[1][2][4] This disruption of the cell wall integrity ultimately leads to bacterial cell death.[4]

The signaling pathway for delamanid's activation and action is depicted below.

Caption: Mechanism of action of Delamanid.

Quantitative Data

The following tables summarize key quantitative data for delamanid from various studies.

Table 1: In Vitro Activity

| Parameter | Value | Reference |

| MIC against Mtb H37Rv | 0.006-0.012 µg/mL | [5] |

| MIC against MDR-TB strains | 0.004-0.12 µg/mL | [1] |

Table 2: Pharmacokinetic Properties

| Parameter | Value | Reference |

| Time to maximum concentration (Tmax) | 4-5 hours | [2] |

| Half-life (t1/2) | 38 hours | [2] |

| Metabolism | Primarily by albumin and CYP3A4 | [3][6] |

| Food Effect | Absorption is enhanced with food | [2] |

Experimental Protocols

Synthesis of Delamanid

A concise, protection-group-free synthesis of delamanid has been reported.[7] The key steps are outlined below. This protocol is for informational purposes and should be adapted and optimized for specific laboratory conditions.

Experimental Workflow for Delamanid Synthesis

Caption: General workflow for Delamanid synthesis.

Detailed Protocol (based on literature descriptions[7][8][9]):

-

Step 1: Synthesis of 2-bromo-4-nitroimidazole (12)

-

This key intermediate can be synthesized from 4-nitroimidazole. The specific bromination reaction conditions would need to be referenced from detailed synthetic chemistry literature.

-

-

Step 2: Synthesis of the Chiral Epoxide Intermediate (11)

-

The synthesis of the chiral epoxide involves a multi-step sequence that can include allylation, selective N-arylation, Mitsunobu etherification, Sharpless asymmetric dihydroxylation, and epoxidation.[7] These are standard organic chemistry reactions, and the specific reagents and conditions for each step would be critical for achieving the desired stereochemistry and yield.

-

-

Step 3: Coupling of 2-bromo-4-nitroimidazole and the Chiral Epoxide

-

A mixture of the chiral epoxide (1 equivalent), 2-bromo-4-nitro-1H-imidazole (1 equivalent), and diisopropylethylamine (DIPEA) is heated in a sealed tube.[8]

-

The crude product from this step is used directly in the next reaction.

-

-

Step 4: Intramolecular Cyclization to form Delamanid

-

The crude product from the coupling reaction is treated with a base such as cesium carbonate (Cs2CO3) in a solvent like dimethylformamide (DMF) to induce intramolecular cyclization, yielding delamanid.[8]

-

Purification of the final product would typically involve column chromatography and/or recrystallization.

-

Resistance Mechanisms

Resistance to delamanid is primarily associated with mutations in the genes involved in the F420 biosynthetic pathway.[1] These genes include ddn, fgd1, fbiA, fbiB, and fbiC.[1] Mutations in these genes can impair the activation of the prodrug, leading to reduced efficacy.

Conclusion

Delamanid is a crucial addition to the therapeutic arsenal (B13267) against MDR-TB. Its novel mechanism of action, targeting mycolic acid synthesis, provides an effective strategy against resistant strains of M. tuberculosis. Understanding the intricacies of its synthesis, mechanism of action, and potential for resistance is vital for its effective clinical use and for the development of next-generation nitroimidazole-based antitubercular agents.

References

- 1. Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Delamanid: A new armor in combating drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Delamanid - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Delamanid? [synapse.patsnap.com]

- 5. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Deep Dive into the Structure-Activity Relationship of Satranidazole: A Technical Guide for Drug Development Professionals

Introduction

Satranidazole, a novel 5-nitroimidazole derivative, has demonstrated superior efficacy against a broad spectrum of anaerobic bacteria and protozoa compared to its predecessors like metronidazole.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, its mechanism of action, and detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of antimicrobial agents.

This compound's unique structural feature is the presence of a C-N linkage at the C2 position of the imidazole (B134444) ring, connecting it to a substituted imidazolidinone moiety.[3][4][5] This modification significantly influences its biological activity, contributing to its enhanced potency and improved pharmacokinetic profile.[6] This guide will dissect the key structural components of the this compound series and their impact on antimicrobial efficacy.

Structure-Activity Relationship of this compound and its Analogues

The antimicrobial activity of nitroimidazoles is intrinsically linked to the nitro group at the 5-position of the imidazole ring. This group is essential for the reductive activation that leads to the generation of cytotoxic radicals.[7][8] The substituents at the 1 and 2 positions of the imidazole ring, however, play a crucial role in modulating the compound's potency, spectrum of activity, and pharmacokinetic properties.

In the this compound series, the key structural features influencing its activity are:

-

The 5-Nitroimidazole Core: This is the pharmacophore essential for the antimicrobial effect. The electron-withdrawing nature of the nitro group facilitates its reduction in anaerobic environments.[7]

-

The 1-Methyl Group: This substitution is common among active nitroimidazoles.

-

The 2-Substituted Imidazolidinone Ring: This is the most significant modification in this compound compared to other 5-nitroimidazoles. The nitrogen-linked heterocyclic moiety at this position enhances its activity. Studies have shown that other N-bound heterocycles at this position also lead to potent antimicrobial agents.[3]

The general SAR for this class of compounds suggests that:

-

5-Nitroimidazoles are generally more active against anaerobes than their 4-nitro isomers. [3]

-

The nature of the substituent at the 2-position significantly impacts activity. In the this compound series, the imidazolidinone ring system is a key contributor to its high potency. Variations in this ring system can modulate the activity spectrum.

-

Lipophilicity plays a role in cell penetration. While not extensively detailed for a wide range of this compound analogues in the initial search, it is a known factor for nitroimidazoles in general.

Quantitative Analysis of Antimicrobial Activity

The superior in vitro and in vivo activity of this compound has been demonstrated against a variety of anaerobic bacteria and protozoa. The following tables summarize the key quantitative data comparing this compound with other nitroimidazoles.

Table 1: In Vitro Activity (MIC90) Against Anaerobic Bacteria

| Compound | MIC90 (mg/L) against 50 clinical isolates of anaerobes |

| This compound | 0.25 |

| Metronidazole | 1.0 |

| Tinidazole | 1.0 |

| Ornidazole | 1.0 |

Data sourced from Gowrishankar et al., 1985.[1][9]

Table 2: In Vivo Efficacy (ED50) in a Murine Model of Fusobacterium necrophorum Infection

| Compound | ED50 (mg/kg) |

| This compound | 2.1 ± 0.62 |

| Metronidazole | 11.31 ± 1.99 |

| Ornidazole | 8.70 ± 2.21 |

| Tinidazole | 13.19 ± 2.39 |

| Clindamycin (B1669177) | 7.10 ± 1.73 |

Data sourced from Gowrishankar et al., 1985.[1]

Table 3: In Vivo Efficacy in a Subcutaneous Bacteroides fragilis Abscess Model in Mice

| Compound (at 10 mg/kg) | Reduction in cfu of infecting organism |

| This compound | 3 log reduction |

At 100 mg/kg, only this compound and clindamycin effected a complete sterilization of abscesses.[1]

Mechanism of Action

The selective toxicity of this compound against anaerobic microorganisms is attributed to the reductive activation of its 5-nitro group. This process occurs efficiently only in the low redox potential environment characteristic of anaerobic cells.

The proposed mechanism of action involves the following steps:

-

Cellular Uptake: this compound, being a small and relatively lipophilic molecule, diffuses into the microbial cell.

-

Reductive Activation: In the anaerobic environment, low-redox-potential electron-transfer proteins, such as ferredoxin, donate electrons to the 5-nitro group of this compound. This one-electron reduction forms a highly reactive nitro radical anion.

-

DNA Damage: The generated nitro radical anion and other reactive intermediates can directly interact with the microbial DNA, causing strand breakage, helix destabilization, and ultimately leading to cell death.[2][10][11]

In the presence of oxygen, the nitro radical anion can be rapidly re-oxidized back to the parent compound, thus preventing the accumulation of toxic radicals and explaining the selective toxicity towards anaerobes.[2]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the evaluation of this compound and its analogues.

Synthesis of this compound Analogues

The synthesis of this compound analogues generally involves the modification of the 2-substituent on the 1-methyl-5-nitroimidazole (B135252) core. A general synthetic scheme is outlined below:

General Synthesis of 1-methyl-2-[(1-methyl-5-nitro-2-imidazolyl)mercapto]-imidazole:

-

A solution of 2-mercapto-1-methyl-imidazole in dimethylformamide (DMF) is added dropwise to a suspension of sodium hydride in DMF at 20-30°C with stirring.

-

The resulting solution is then added dropwise to a solution of 1-methyl-2-methylsulphonyl-5-nitro-imidazole in DMF at 20-30°C while stirring.

-

The reaction mixture is stirred for an additional hour at 100°C and then evaporated.

-

The residue is extracted with methylene (B1212753) chloride and water.

-

The organic layer is separated, washed with water, dried over anhydrous magnesium sulphate, and evaporated.

-

The crude product is purified by recrystallization from ethyl acetate (B1210297) to yield the final compound.[12]

Note: This is a representative synthesis of a related compound. The specific synthesis of this compound involves the reaction of 2-amino-1-methyl-5-nitroimidazole with a suitable precursor for the imidazolidinone ring.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against anaerobic bacteria.

Materials:

-

Anaerobic growth medium (e.g., supplemented Brucella broth)

-

96-well microtiter plates

-

Antimicrobial agent stock solution

-

Bacterial inoculum standardized to a specific turbidity

-

Anaerobic incubation system (e.g., anaerobic chamber or GasPak jar)

Procedure:

-

Prepare serial two-fold dilutions of the antimicrobial agent in the anaerobic growth medium directly in the wells of the 96-well microtiter plate.

-

Prepare a standardized inoculum of the test anaerobic bacterium in the growth medium.

-

Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no drug) and a sterility control well (no bacteria).

-

Incubate the plates under anaerobic conditions at 37°C for 24-48 hours.

-

Determine the MIC by visual inspection or using a plate reader. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[13][14][15]

In Vivo Efficacy Testing: Hamster Model of Amoebic Liver Abscess

This model is used to evaluate the in vivo efficacy of antiamoebic compounds.

Materials:

-

Golden Syrian hamsters

-

Virulent strain of Entamoeba histolytica trophozoites

-

Test compound and vehicle for administration

-

Surgical instruments for intrahepatic inoculation

Procedure:

-

Acclimatize hamsters to laboratory conditions.

-

Inoculate hamsters intrahepatically with a standardized number of virulent E. histolytica trophozoites to induce liver abscesses.

-

Administer the test compound (e.g., this compound) and a vehicle control to different groups of infected hamsters at various dose levels and schedules (e.g., orally).

-

After a specific treatment period, euthanize the animals and excise their livers.

-

Score the liver abscesses based on their size and number.

-

The efficacy of the compound is determined by the reduction in the abscess score compared to the vehicle-treated control group. The ED50 (the dose required to reduce the abscess score by 50%) can be calculated.[16][17][18]

Signaling Pathways

The primary mechanism of action of this compound and other nitroimidazoles is direct DNA damage through reductive activation. While the direct interaction with DNA is well-established, the broader impact on cellular signaling pathways is an area of ongoing research. Some studies on other nitroimidazoles suggest potential downstream effects on DNA repair pathways and cellular stress responses as a consequence of the initial DNA damage. However, specific signaling pathways directly modulated by this compound as a primary mode of action have not been extensively elucidated in the currently available literature. The focus remains on the direct cytotoxic effects of the reduced nitro group.[10]

Conclusion

This compound represents a significant advancement in the 5-nitroimidazole class of antimicrobial agents. Its unique chemical structure, particularly the substituted imidazolidinone moiety at the 2-position of the imidazole ring, confers superior activity against a wide range of anaerobic bacteria and protozoa. The structure-activity relationship studies highlight the critical role of the 5-nitro group for bioactivation and the importance of the 2-position substituent in enhancing potency. The well-defined mechanism of action, involving reductive activation and subsequent DNA damage, provides a clear rationale for its selective toxicity in anaerobic environments. The experimental protocols outlined in this guide provide a framework for the continued evaluation and development of novel nitroimidazole derivatives with improved therapeutic profiles. Further research into the potential modulation of cellular signaling pathways could provide additional insights into the comprehensive biological effects of this important class of drugs.

References

- 1. This compound: experimental evaluation of activity against anaerobic bacteria in vitro and in animal models of anaerobic infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An overview on 5-nitroimidazole derivative “this compound” [wisdomlib.org]

- 3. Nitroimidazoles, Part XXIII--activity of this compound series against anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C8H11N5O5S | CID 41841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 7. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. academic.oup.com [academic.oup.com]

- 10. sti.bmj.com [sti.bmj.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. prepchem.com [prepchem.com]

- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 14. Identification and Antimicrobial Susceptibility Testing of Anaerobic Bacteria: Rubik’s Cube of Clinical Microbiology? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Synthesis of Satranidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary chemical synthesis pathways for Satranidazole, a potent nitroimidazole-based antiprotozoal and antibacterial agent. The document details two core synthetic routes, furnishing experimental protocols, quantitative data, and visual representations of the reaction pathways to facilitate understanding and replication in a laboratory setting.

Introduction

This compound, chemically known as 1-(1-methyl-5-nitroimidazol-2-yl)-3-methylsulfonylimidazolidin-2-one, is a crucial therapeutic agent effective against anaerobic infections.[1] Its synthesis has been approached through various methodologies, with two predominant routes emerging in the scientific and patent literature. This guide will refer to these as Route A, a convergent synthesis, and Route B, a linear synthesis.

Core Synthetic Pathways

Route A: Convergent Synthesis

This synthetic approach, first described by Nagarajan et al. in 1982, involves a direct condensation of two key intermediates.[2] This method is characterized by its efficiency in the final step, directly assembling the this compound molecule.

The overall reaction for Route A is the condensation of 1-methyl-2-(methylsulfonyl)-5-nitroimidazole with the sodium salt of 1-methylsulfonyl-2-imidazolidinone.[2]

References

Satranidazole: A Comprehensive Technical Guide on its Solubility and Stability Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the solubility and stability of satranidazole, a potent nitroimidazole antimicrobial agent. This compound's poor aqueous solubility presents a significant challenge in formulation development, necessitating a thorough understanding of its physicochemical properties. This document compiles and evaluates key data on its solubility in various solvents and across different pH levels. Furthermore, it details the stability of this compound under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic degradation, providing insights into its degradation pathways and kinetics. Detailed experimental protocols for solubility and stability testing are provided, alongside visual workflows to aid in experimental design. This guide is intended to be a critical resource for researchers and formulation scientists working on the development of robust and effective this compound-based drug products.

Introduction

This compound, chemically known as 1-(1-Methyl-5-nitro-1H-imidazol-2-yl)-3-(methylsulfonyl)-2-imidazolidinone, is a 5-nitroimidazole derivative with a broad spectrum of activity against anaerobic bacteria and protozoa.[1] Its mechanism of action involves the disruption of microbial DNA through strand breakage and helix destabilization.[1][2] Despite its potent antimicrobial effects, the therapeutic application of this compound is often hampered by its poor aqueous solubility, which can lead to variable bioavailability.[3] A comprehensive understanding of its solubility and stability is therefore paramount for the development of effective and stable pharmaceutical formulations. This guide aims to provide a detailed overview of these critical parameters.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption. This compound is characterized as a poorly water-soluble drug.[3]

Solubility in Organic Solvents

The solubility of this compound has been determined in a range of monosolvents at various temperatures. This data is crucial for selecting appropriate solvent systems during manufacturing and for developing non-aqueous or co-solvent formulations. The mole fraction solubility of this compound in eighteen different monosolvents at temperatures ranging from 293.2 K to 313.2 K is presented in Table 1. The highest solubility was observed in N-methyl-2-pyrrolidone (NMP).

Table 1: Mole Fraction Solubility (x) of this compound in Various Monosolvents at Different Temperatures

| Solvent | 293.2 K | 298.2 K | 303.2 K | 308.2 K | 313.2 K |

| Methanol (B129727) | 1.831 x 10⁻³ | 2.115 x 10⁻³ | 2.441 x 10⁻³ | 2.813 x 10⁻³ | 3.241 x 10⁻³ |

| Ethanol | 1.352 x 10⁻³ | 1.571 x 10⁻³ | 1.825 x 10⁻³ | 2.119 x 10⁻³ | 2.459 x 10⁻³ |

| 1-Propanol | 9.15 x 10⁻⁴ | 1.071 x 10⁻³ | 1.253 x 10⁻³ | 1.464 x 10⁻³ | 1.708 x 10⁻³ |

| 2-Propanol | 6.81 x 10⁻⁴ | 7.98 x 10⁻⁴ | 9.36 x 10⁻⁴ | 1.100 x 10⁻³ | 1.288 x 10⁻³ |

| Formamide | 2.811 x 10⁻² | 3.149 x 10⁻² | 3.527 x 10⁻² | 3.951 x 10⁻² | 4.425 x 10⁻² |

| 1,4-Dioxane | 8.83 x 10⁻³ | 9.98 x 10⁻³ | 1.130 x 10⁻² | 1.279 x 10⁻² | 1.448 x 10⁻² |

| N,N-Dimethyl Formamide (DMF) | 2.652 x 10⁻² | 2.981 x 10⁻² | 3.351 x 10⁻² | 3.765 x 10⁻² | 4.229 x 10⁻² |

| N,N-Dimethyl Acetamide (DMA) | 2.181 x 10⁻² | 2.455 x 10⁻² | 2.764 x 10⁻² | 3.111 x 10⁻² | 3.499 x 10⁻² |

| Dimethyl Sulfoxide (DMSO) | 3.592 x 10⁻² | 3.998 x 10⁻² | 4.451 x 10⁻² | 4.957 x 10⁻² | 5.521 x 10⁻² |

| N-Methyl-2-pyrrolidone (NMP) | 7.963 x 10⁻² | 8.681 x 10⁻² | 9.457 x 10⁻² | 1.029 x 10⁻¹ | 1.119 x 10⁻¹ |

| Ethylene Glycol (EG) | 4.58 x 10⁻³ | 5.21 x 10⁻³ | 5.92 x 10⁻³ | 6.73 x 10⁻³ | 7.64 x 10⁻³ |

| Propylene Glycol (PG) | 5.91 x 10⁻³ | 6.72 x 10⁻³ | 7.64 x 10⁻³ | 8.68 x 10⁻³ | 9.87 x 10⁻³ |

| 1,4-Butanediol (BDOH) | 3.98 x 10⁻³ | 4.53 x 10⁻³ | 5.16 x 10⁻³ | 5.88 x 10⁻³ | 6.69 x 10⁻³ |

| Glycerin | 2.37 x 10⁻³ | 2.71 x 10⁻³ | 3.10 x 10⁻³ | 3.54 x 10⁻³ | 4.04 x 10⁻³ |

| Polyethylene Glycol-200 (PEG-200) | 1.031 x 10⁻² | 1.152 x 10⁻² | 1.286 x 10⁻² | 1.435 x 10⁻² | 1.599 x 10⁻² |

| Polyethylene Glycol-400 (PEG-400) | 1.251 x 10⁻² | 1.392 x 10⁻² | 1.548 x 10⁻² | 1.721 x 10⁻² | 1.912 x 10⁻² |

| Polyethylene Glycol-600 (PEG-600) | 1.522 x 10⁻² | 1.688 x 10⁻² | 1.871 x 10⁻² | 2.074 x 10⁻² | 2.298 x 10⁻² |

| Water | 1.01 x 10⁻⁵ | 1.18 x 10⁻⁵ | 1.38 x 10⁻⁵ | 1.62 x 10⁻⁵ | 1.90 x 10⁻⁵ |

Data extracted from Rathi et al., 2021.

pH-Dependent Solubility

Stability Profile

The stability of a drug substance is a critical quality attribute that can affect its safety, efficacy, and shelf-life. Forced degradation studies are performed to identify the likely degradation products and to establish the intrinsic stability of the molecule.

Forced Degradation Studies

Forced degradation studies on this compound have been conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. The results of these studies are summarized in Table 2.

Table 2: Summary of Forced Degradation Studies on this compound

| Stress Condition | Reagents and Conditions | Observation |

| Acid Hydrolysis | 0.1 N HCl, 1 N HCl | Stable to moderate degradation observed. |

| Base Hydrolysis | 0.1 N NaOH, 1 N NaOH | Significant degradation observed. |

| Oxidative Degradation | 3% H₂O₂, 6% H₂O₂ | Significant degradation observed. |

| Thermal Degradation | Dry heat at 60-80°C | Generally stable, with some degradation at higher temperatures. |

| Photolytic Degradation | Exposure to UV light and/or fluorescent light | Degradation observed upon exposure to light. |

Observations compiled from various stability-indicating HPLC method development studies.

Degradation Pathways and Kinetics

Detailed kinetic studies and complete elucidation of the degradation pathways for this compound are not extensively reported. However, based on studies of other 5-nitroimidazoles, it is plausible that the degradation of this compound involves modifications to the nitroimidazole ring. For instance, studies on tinidazole (B1682380) have identified 2-methyl-5-nitroimidazole (B138375) as a degradation product.[6] The degradation of 5-nitroimidazoles often follows first-order kinetics.[7] The degradation of metronidazole, a related compound, has been shown to be catalyzed by both hydrogen and hydroxyl ions, with maximum stability observed between pH 4 and 6.[8]

Experimental Protocols

Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is based on the World Health Organization (WHO) guidelines for determining the equilibrium solubility of an API for Biopharmaceutics Classification System (BCS) purposes.

Objective: To determine the equilibrium solubility of this compound in various aqueous media.

Materials:

-

This compound pure substance

-

Buffer solutions (pH 1.2, 4.5, 6.8, and other relevant pH values)

-

Calibrated pH meter

-

Constant temperature shaker bath (set to 37 ± 1 °C)

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PVDF)

-

Validated analytical method for quantification of this compound (e.g., HPLC-UV)

-

Scintillation vials or other suitable containers

Procedure:

-

Preparation of Buffer Solutions: Prepare buffer solutions of the desired pH values (e.g., 0.1 N HCl for pH 1.2, acetate (B1210297) buffer for pH 4.5, and phosphate (B84403) buffer for pH 6.8) and adjust the pH at 37 °C.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the buffer solution. The amount of solid should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Equilibration: Place the vials in a constant temperature shaker bath set at 37 ± 1 °C. Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed at 37 °C for a sufficient time to allow for the sedimentation of the undissolved solid. Alternatively, centrifuge the samples at a controlled temperature.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered sample appropriately with the mobile phase of the analytical method and quantify the concentration of dissolved this compound using a validated analytical method.

-

pH Measurement: Measure the pH of the remaining solution in the vial to ensure it has not changed significantly during the experiment.

-

Data Analysis: Calculate the solubility of this compound in the respective medium. The experiment should be performed in triplicate for each condition.

Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies on this compound based on ICH guidelines.

Objective: To investigate the intrinsic stability of this compound and identify its degradation products under various stress conditions.

Materials:

-

This compound pure substance

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Validated stability-indicating analytical method (e.g., HPLC-UV with a photodiode array detector)

-

Temperature-controlled oven

-

Photostability chamber

-

pH meter

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 N HCl. Keep the solution at room temperature or heat at a controlled temperature (e.g., 60 °C) for a specified period. Withdraw samples at different time points, neutralize with 1 N NaOH, and dilute to the final concentration with the mobile phase.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 N NaOH. Keep the solution at room temperature for a specified period. Withdraw samples at different time points, neutralize with 1 N HCl, and dilute to the final concentration with the mobile phase.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3-30% H₂O₂. Keep the solution at room temperature for a specified period. Withdraw samples at different time points and dilute to the final concentration with the mobile phase.

-

Thermal Degradation: Expose the solid drug substance to dry heat in a temperature-controlled oven (e.g., 80 °C) for a specified period. Withdraw samples, dissolve in a suitable solvent, and dilute to the final concentration.

-

Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be protected from light.

-

-

Sample Analysis: Analyze all the stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method. The method should be able to separate the parent drug from all the degradation products.

-

Data Analysis:

-

Determine the percentage degradation of this compound under each stress condition.

-

Evaluate the peak purity of the this compound peak using a photodiode array detector to ensure no co-eluting peaks.

-

Characterize the degradation products using techniques such as LC-MS/MS and NMR if necessary.

-

Conclusion

This technical guide has synthesized the available data on the solubility and stability of this compound. Its poor aqueous solubility is a key challenge that can be addressed through various formulation strategies, guided by the solubility data in different solvent systems. The stability profile indicates that this compound is susceptible to degradation under basic, oxidative, and photolytic conditions. A thorough understanding of these degradation pathways is essential for the development of stable formulations with an adequate shelf-life. The provided experimental protocols and workflows serve as a practical resource for researchers and scientists in designing and executing robust studies to further characterize this potent antimicrobial agent. Future work should focus on obtaining a complete quantitative pH-solubility profile and a detailed characterization of its degradation products to support the development of next-generation this compound formulations.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. sgs.com [sgs.com]

- 3. Solubility Prediction of this compound in Aqueous N,N-dimethylformamide Mixtures Using Extended Hildebrand Solubility Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. austinpublishinggroup.com [austinpublishinggroup.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. ajol.info [ajol.info]

Satranidazole CAS number and chemical properties

This guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental analysis of Satranidazole, a potent nitroimidazole antimicrobial agent. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound, with the CAS Number 56302-13-7, is a synthetic nitroimidazole derivative.[1][2][3][4] It is structurally distinct from other 5-nitroimidazoles due to a C-N linkage at the C2 position of the imidazole (B134444) ring to a substituted imidazolidinone moiety.[5] It presents as a yellowish, crystalline powder that is slightly hygroscopic in nature.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 56302-13-7 | [1][2][3][4] |

| IUPAC Name | 1-(1-methyl-5-nitroimidazol-2-yl)-3-methylsulfonylimidazolidin-2-one | [6][7] |

| Synonyms | CG-10213-Go, Go-10213 | [2][3][5] |

| Molecular Formula | C₈H₁₁N₅O₅S | [1][2][3] |

| Molecular Weight | 289.27 g/mol | [1][3][7] |

| Melting Point | 185°C | [8] |

| Boiling Point | 505.2°C at 760 mmHg | [8] |

| Solubility | Insoluble in water; soluble in dioxane and dimethylformamide (DMF) | [6] |

| pKa | 2.49 ± 0.25 (Predicted) | [8] |

| Appearance | Yellowish, crystalline powder | [6] |

Mechanism of Action

The selective toxicity of this compound against anaerobic microorganisms is attributed to the reductive activation of its nitro group.[5] This process occurs at low redox potentials unique to anaerobic environments.[5] The reduction of the nitro group generates reactive intermediates that induce significant damage to microbial DNA.[5][9][10] This damage is characterized by the destabilization of the DNA helix and the occurrence of strand breaks, ultimately inhibiting nucleic acid synthesis and leading to cell death.[5][6][9]

Compared to other 5-nitroimidazoles like metronidazole, this compound possesses a relatively high redox potential (-230 mV), which is more characteristic of 2-nitroimidazoles.[5] This higher redox potential makes it more resistant to inactivation by oxygen, potentially contributing to its enhanced potency against anaerobic bacteria.[5][9][10]

Caption: Mechanism of action of this compound in anaerobic microorganisms.

Antimicrobial Activity

This compound demonstrates superior activity against a wide range of anaerobic bacteria and protozoa compared to other nitroimidazoles such as metronidazole, tinidazole, and ornidazole.[5][9] Clinical studies have highlighted its effectiveness, showing a significantly lower minimum inhibitory concentration (MIC) for various anaerobic strains.[9]

Table 2: Comparative In Vitro and In Vivo Efficacy of this compound

| Parameter | This compound | Metronidazole | Tinidazole | Ornidazole | Clindamycin | Source(s) |

| MIC₉₀ (mg/L) vs. 50 clinical isolates of anaerobes | 0.25 | 1.0 | 1.0 | 1.0 | - | [11][12] |

| ED₅₀ (mg/kg) in fatal murine infection with F. necrophorum | 2.1 ± 0.62 | 11.31 ± 1.99 | 13.19 ± 2.39 | 8.70 ± 2.21 | 7.10 ± 1.73 | [11][12] |

MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. ED₅₀: Dose required to protect 50% of the animals from death.

Experimental Protocols

The minimum inhibitory concentration (MIC) of this compound against anaerobic bacteria can be determined using standard agar (B569324) dilution methods as outlined by relevant clinical laboratory standards.

Methodology:

-

Media Preparation: Prepare appropriate agar media (e.g., Wilkins-Chalgren agar) supplemented with necessary growth factors for anaerobes.

-

Drug Dilution: Prepare a series of two-fold dilutions of this compound in the agar medium to achieve a range of final concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test anaerobic bacteria, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate the agar plates containing the drug dilutions with the bacterial suspension.

-

Incubation: Incubate the plates under anaerobic conditions (e.g., in an anaerobic jar or chamber) at 37°C for 48 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the organism.

This protocol evaluates the efficacy of this compound in treating a subcutaneous abscess caused by Bacteroides fragilis.[11]

Methodology:

-

Animal Model: Use male mice as the experimental animals.

-

Infection: Induce a subcutaneous abscess by injecting a standardized suspension of Bacteroides fragilis into the flank of each mouse.

-

Treatment: Administer this compound orally at various dosages (e.g., 10 mg/kg, 100 mg/kg) at specified time points post-infection.[11] A control group receives the vehicle only.

-

Evaluation: After a set treatment period, euthanize the animals, and excise the abscesses.

-

Quantification: Homogenize the abscess tissue and perform serial dilutions to determine the number of viable bacteria (colony-forming units, CFU) per gram of tissue.

-

Analysis: Compare the log reduction in CFU between the treated and control groups to determine the efficacy of the drug. At a dose of 10 mg/kg, this compound produced a three-log reduction in the infecting organism's cfu.[11]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Several RP-HPLC methods have been developed for the quantification of this compound in bulk drug, pharmaceutical formulations, and biological fluids.[6][13][14]

Example Methodology for Combined Tablet Formulation (this compound and Ofloxacin): [14]

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: Kromasil-100 C18 (250 x 4.6 mm, 5 µm).[14]

-

Mobile Phase: A mixture of 10mM phosphate (B84403) buffer and methanol (B129727) (50:50, v/v), with the pH adjusted to 3.0 using o-phosphoric acid.[14]

-

Flow Rate: 1.0 mL/min.[14]

-

Detection: UV detection at 294 nm.[14]

-

Sample Preparation:

-

Weigh and powder twenty tablets.

-

Extract a quantity of powder equivalent to a single dose with a methanol and water mixture (80:20).

-

Sonicate the mixture for 20 minutes to ensure complete dissolution.

-

Filter the solution and dilute it with the mobile phase to achieve a final concentration within the linear range of the assay.

-

-

Analysis: Inject the prepared sample into the HPLC system. The retention time for this compound under these conditions is approximately 4.0 minutes.[14] Quantify the drug by comparing the peak area to that of a standard solution of known concentration.

A simple and accurate spectrophotometric method can be used for the estimation of this compound in bulk and pharmaceutical dosage forms.[15]

Methodology: [15]

-

Principle: The method is based on the reduction of the nitro group of this compound, followed by diazotization and coupling with phloroglucinol (B13840) to form a yellow-colored chromogen.

-

Standard Solution Preparation: Prepare a standard stock solution of this compound (e.g., 1 mg/mL) in methanol. Create working standards by appropriate dilution.

-

Sample Preparation: Extract the drug from the powdered tablet formulation using methanol.

-

Reaction:

-

Reduce the nitro group using zinc granules and 4N hydrochloric acid.

-

Perform diazotization followed by a coupling reaction with phloroglucinol.

-

-

Measurement: Measure the absorbance of the resulting yellow-colored solution at its absorbance maximum (λmax), which is approximately 430 nm.

-

Quantification: Determine the concentration of this compound by comparing the absorbance of the sample to a calibration curve prepared from the standard solutions. The method obeys Beer's law in the concentration range of 10–50 µg/mL.[15]

References

- 1. This compound | 56302-13-7 | FS176458 | Biosynth [biosynth.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. watson-int.com [watson-int.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. academic.oup.com [academic.oup.com]

- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 7. This compound | C8H11N5O5S | CID 41841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cas 56302-13-7,this compound | lookchem [lookchem.com]

- 9. An overview on 5-nitroimidazole derivative “this compound” [wisdomlib.org]

- 10. This compound: mechanism of action on DNA and structure-activity correlations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound: experimental evaluation of activity against anaerobic bacteria in vitro and in animal models of anaerobic infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Clinical and microbiological efficacy of 3% this compound gel as a local drug delivery system in the treatment of chronic periodontitis: A randomized, controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. ijrpc.com [ijrpc.com]

Satranidazole: A Deep Dive into its Discovery, Development, and Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Satranidazole, a 5-nitroimidazole derivative, represents a significant advancement in the treatment of anaerobic and protozoal infections. This technical guide provides a comprehensive overview of the discovery and history of this compound's development, its synthesis, mechanism of action, and clinical efficacy. Detailed experimental protocols for its analysis and quantitative data from preclinical and clinical studies are presented to offer a complete picture of this important antimicrobial agent.

Introduction: The Rise of a Novel Nitroimidazole

The quest for effective and well-tolerated antimicrobial agents has been a cornerstone of pharmaceutical research. The 5-nitroimidazole class of drugs has long been pivotal in combating anaerobic bacteria and protozoa. This compound emerged from this lineage as a promising alternative to earlier compounds like metronidazole, offering an improved profile in terms of efficacy and adverse effects.[1] Developed in India, this compound is a testament to the ongoing efforts to refine and enhance existing therapeutic classes to address the challenges of infectious diseases.[2]

This guide delves into the technical aspects of this compound's journey from a laboratory molecule to a clinically effective drug, providing researchers and drug development professionals with a detailed resource on its core scientific attributes.

Physicochemical Properties

A thorough understanding of a drug's physicochemical properties is fundamental to its development and formulation.

| Property | Value | Reference |

| IUPAC Name | 1-(1-methyl-5-nitro-1H-imidazol-2-yl)-3-(methylsulfonyl)-2-imidazolidinone | |

| Molecular Formula | C8H11N5O5S | |

| Molecular Weight | 289.27 g/mol | |

| Appearance | Yellowish, crystalline powder, slightly hygroscopic | [3] |

| Solubility | Insoluble in water; soluble in dioxane and dimethylformamide (DMF) | [3] |

| Melting Point | 189 °C | |

| Half-life | Approximately 14 hours in humans | [4] |

Synthesis and Manufacturing

The synthesis of this compound involves a multi-step process. While specific details are often proprietary, an improved synthetic methodology has been described, offering a safer and more efficient route.

Experimental Protocol: Improved Synthesis of this compound

This protocol is based on a patented improved method and provides a general outline.

Step 1: Synthesis of 1-Methyl-2-mercaptoimidazole An improved method for the synthesis of this intermediate involves the use of N-Methylaminoacetaldehyde dimethyl acetal, which can contain up to 40% wt/wt of water. The reaction is carried out in an aqueous medium, and the product is converted in situ to 1-Methyl-2-(ethylmercapto)-imidazole.[5]

Step 2: Synthesis of 1-Methyl-2-(ethylmercapto)-5-nitroimidazole This step is optimized to yield the product in a solid and fairly pure state without the need for organic solvents for isolation and purification.[5]

Step 3: Synthesis of 1-Methyl-2-(ethylsulphonyl)-5-nitroimidazole This step utilizes ethylene (B1197577) dichloride as a higher boiling point solvent instead of methylene (B1212753) chloride or ether. A key safety and efficiency improvement is the slow addition of 30% hydrogen peroxide to the reaction mixture at a controlled temperature of 40-45°C.[5]

Step 4: Final Condensation to this compound The final step involves the condensation of 1-Methyl-2-(ethylsulphonyl)-5-nitroimidazole with a suitable reagent. A significant improvement in this step is the use of sodium hydroxide (B78521) powder as a condensing agent instead of the more hazardous sodium hydride. The purification of the final product, this compound, is also optimized to eliminate the use of organic solvents.[5]

Mechanism of Action: Unraveling the Antimicrobial Effect

The antimicrobial activity of this compound, like other 5-nitroimidazoles, is dependent on the reductive activation of its nitro group within the target anaerobic organism.

Signaling Pathway of this compound Activation and DNA Damage

References

- 1. academic.oup.com [academic.oup.com]

- 2. Trichomoniasis - STI Treatment Guidelines [cdc.gov]

- 3. JaypeeDigital | Antiamoebic and Other Antiprotozoal Drugs [jaypeedigital.com]

- 4. Pyruvate:ferredoxin oxidoreductase and thioredoxin reductase are involved in 5-nitroimidazole activation while flavin metabolism is linked to 5-nitroimidazole resistance in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Treatment of Giardiasis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Satranidazole: Molecular Properties, Mechanism, and Experimental Analysis

This document provides an in-depth technical overview of Satranidazole, a 5-nitroimidazole antiprotozoal agent. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, mechanism of action, pharmacokinetics, and relevant experimental methodologies.

Core Molecular and Physicochemical Properties

This compound is a derivative of the 5-nitroimidazole class, distinguished by a C-N linkage at the C2 position of the imidazole (B134444) ring.[1][2] Its core properties are summarized below for quick reference.

| Property | Value |

| Molecular Formula | C₈H₁₁N₅O₅S[3][4][5][6] |

| Molecular Weight | 289.27 g/mol [4][5][7] |

| IUPAC Name | 1-(1-Methyl-5-nitro-1H-imidazol-2-yl)-3-(methylsulfonyl)-2-imidazolidinone[3][4][7] |

| CAS Number | 56302-13-7[4] |

| Appearance | A yellowish, crystalline powder, slightly hygroscopic in nature.[3] |

| Solubility | Insoluble in water; soluble in dioxane and dimethylformamide (DMF).[3] |

| ATC Classification | P01AB08[8][9] |

Mechanism of Action: Reductive Activation and DNA Damage

The selective toxicity of this compound against anaerobic protozoa and bacteria is contingent upon the reductive activation of its 5-nitro group.[2] This process occurs at low redox potentials unique to anaerobic environments.[2]

-

Entry and Reduction : The drug enters the anaerobic cell. The nitro group (NO₂) is reduced, a process that is inhibited by the presence of oxygen in aerobic cells.[2][10]

-

Formation of Reactive Intermediates : This reduction leads to the formation of highly reactive cytotoxic intermediates.

-

DNA Damage : These intermediates interact with the microbial DNA, causing substantial damage characterized by double-strand breaks, helix destabilization, and unwinding.[1][2][3] This disruption of DNA integrity ultimately leads to cell death.

This compound exhibits a relatively high redox potential (-230 mV), which is more characteristic of 2-nitroimidazoles. This property may render it more resistant to inactivation by oxygen compared to other 5-nitroimidazoles, potentially contributing to its enhanced potency.[1][2]

Pharmacokinetic Profile

Pharmacokinetic studies have demonstrated key differences between this compound and the conventional nitroimidazole, Metronidazole (B1676534). Human studies indicate a significantly longer elimination half-life for this compound (approximately 14 hours) compared to Metronidazole (8 hours).[11]

The table below summarizes comparative pharmacokinetic data from a study in golden hamsters administered an 80 mg/kg oral dose.[12]

| Parameter | This compound | Metronidazole | Significance |

| Plasma T½ (h) | 1.01[12] | 3.62[12] | Significantly Shorter |

| Liver Cmax | ~35% Higher[12] | - | - |

| Liver AUC₀-∞ | ~35% Higher[12] | - | - |

| Amoebicidal ED₅₀ (mg/kg) | 19.5[12] | 45.0[12] | Significantly Lower |

These data suggest that the higher concentrations of this compound achieved in the liver, its site of action for amoebic abscesses, and its greater intrinsic potency contribute to its superior amoebicidal activity in this model.[12]

Experimental Protocols & Methodologies

The analysis and characterization of this compound and its effects involve several key experimental techniques.

The genotoxic effect of reduced this compound is a cornerstone of its mechanism. A typical workflow to assess this damage is outlined below.

Protocol Outline for DNA Damage Measurement: [1][2][13]

-

Reduction of this compound : The drug is reduced electrochemically via controlled-potential coulometry at approximately -800 mV. The reduction can be monitored by observing the loss of absorbance at 318 nm, which is characteristic of its nitro group.[2]

-

Incubation : The reduced drug is incubated with purified DNA (e.g., from E. coli or bacteriophage ΦX174).

-

Physical Damage Analysis :

-

Viscometry : Measures changes in the viscosity of the DNA solution. A decrease in viscosity indicates strand breakage.

-

Thermal Denaturation : Determines the melting temperature (Tm) of the DNA. A lower Tm suggests helix destabilization.

-

Hydroxyapatite Chromatography : Separates single-stranded from double-stranded DNA to quantify the extent of denaturation.

-

-

Biological Damage Analysis :

-

Bacteriophage Transfection Assay : Measures the biological relevance of the DNA damage by assessing the ability of the treated phage DNA to infect host bacteria and produce progeny.

-

High-Performance Liquid Chromatography (HPLC): [3]

-

Purpose : To identify and quantify this compound in biological samples (e.g., plasma, liver tissue) and pharmaceutical formulations.

-

Typical Mobile Phase : A mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile) in a ratio such as 60:40 (v/v).[3]

-

Detection : UV detection at a wavelength of 318 nm.[3]

-

Assay : The method is validated for linearity, precision, and accuracy, with recovery calculated by the standard addition method.

Randomized, Single-Blind, Controlled Trial (Example: Amoebic Liver Abscess): [14]

-

Objective : To compare the efficacy, safety, and tolerability of this compound against another agent like Metronidazole.

-

Patient Cohort : Patients diagnosed with amoebic liver abscess.

-

Dosing Regimen :

-

This compound Group : 300 mg TID (three times a day).

-

Metronidazole Group : 800 mg TID.

-

-

Primary Endpoints : Time to resolution of clinical symptoms (fever, pain) and reduction in abscess size as measured by imaging.

-

Secondary Endpoints : Incidence and severity of adverse effects (e.g., nausea, metallic taste) and patient-reported tolerability scores.

-

Blinding : Patients are blinded to the treatment received; placebos may be used to maintain blinding if dosing schedules differ.

References

- 1. This compound: mechanism of action on DNA and structure-activity correlations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. This compound | C8H11N5O5S | CID 41841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. guidechem.com [guidechem.com]

- 7. medkoo.com [medkoo.com]

- 8. mims.com [mims.com]

- 9. mims.com [mims.com]

- 10. An overview on 5-nitroimidazole derivative “this compound” [wisdomlib.org]

- 11. alkemlabs.com [alkemlabs.com]

- 12. Comparative pharmacokinetics and amoebicidal activity of metronidazole and this compound in the golden hamster, Mesocricetus auratus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Randomized, single-blind, placebo-controlled multicenter trial to compare the efficacy and safety of metronidazole and this compound in patients with amebic liver abscess - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Identification of Satranidazole Degradation Products

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies used to identify and characterize the degradation products of Satranidazole. This compound, a nitroimidazole derivative, is an important antiprotozoal and antibacterial agent. Understanding its stability and degradation pathways is crucial for ensuring its safety, efficacy, and quality throughout its lifecycle. This document details the experimental protocols for forced degradation studies, summarizes analytical techniques for separation and identification, and presents a logical workflow for the structural elucidation of potential degradation products.

Introduction to this compound and Forced Degradation

This compound is chemically known as 1-(1-methyl-5-nitro-1H-imidazol-2-yl)-3-(methylsulfonyl)imidazolidin-2-one. Its molecular formula is C₈H₁₁N₅O₅S, with a molecular weight of 289.27 g/mol .[1] Forced degradation studies, or stress testing, are essential to identify the likely degradation products of a drug substance, which helps in establishing its intrinsic stability, understanding degradation pathways, and developing stability-indicating analytical methods.[2][3] These studies involve subjecting the drug to conditions more severe than accelerated stability testing, such as acidic and basic hydrolysis, oxidation, heat, and photolysis.[2]

Experimental Protocols for Forced Degradation Studies

Detailed experimental protocols are critical for the reproducible generation of degradation products. The following sections outline the commonly employed conditions for the forced degradation of this compound.

Materials and Reagents

-

This compound reference standard

-

Hydrochloric acid (HCl), analytical reagent grade

-

Sodium hydroxide (B78521) (NaOH), analytical reagent grade

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Methanol (B129727), HPLC grade

-

Acetonitrile, HPLC grade

-

Water, HPLC grade or purified

-

Phosphate (B84403) buffer

General Procedure for Sample Preparation

A stock solution of this compound is typically prepared by dissolving an accurately weighed amount of the reference standard in a suitable solvent, such as methanol or a mixture of mobile phase components, to achieve a known concentration (e.g., 1 mg/mL).[4][5] Aliquots of this stock solution are then subjected to various stress conditions.

Stress Conditions

To induce acid degradation, a specific volume of the this compound stock solution is mixed with an equal volume of an acidic solution (e.g., 0.1 N to 1 N HCl) and refluxed at a controlled temperature (e.g., 80°C) for a defined period (e.g., 30 minutes to 8 hours).[4] After the stress period, the solution is cooled to room temperature and neutralized with an equivalent concentration of a basic solution (e.g., NaOH).[4]

For base-induced degradation, the drug solution is treated with a basic solution (e.g., 0.1 N to 1 N NaOH) and refluxed under similar conditions as acid hydrolysis.[4] Following the reaction, the solution is cooled and neutralized with an appropriate acid (e.g., HCl).[4]

Oxidative stress is typically applied by treating the this compound solution with hydrogen peroxide (e.g., 3% to 30% H₂O₂) at room temperature or elevated temperatures for a specified duration.[2]

To study the effect of heat, a solid sample of this compound or a solution of the drug is exposed to dry heat in a temperature-controlled oven (e.g., 60-80°C) for an extended period (e.g., 24 hours to one month).[6]

For photostability testing, a solution of this compound is exposed to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[7] A control sample is kept in the dark under the same conditions to differentiate between photolytic and thermal degradation.

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Analytical Methodologies for Separation and Detection

A stability-indicating analytical method (SIAM) is crucial for separating the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most commonly used technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A typical reversed-phase HPLC method for the analysis of this compound and its degradation products is summarized in the table below.

| Parameter | Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of a buffer (e.g., phosphate buffer pH 3.0) and an organic modifier (e.g., acetonitrile) in various ratios.[4] |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV detection at a wavelength where both the parent drug and degradation products show absorbance (e.g., 320 nm).[5] |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25°C) |

Quantitative Data from Forced Degradation Studies

The extent of degradation under different stress conditions provides insight into the stability of the this compound molecule. The following table summarizes typical degradation data observed in published studies.

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Retention Time (min) of Major Degradation Product |

| Acid Hydrolysis | 0.1 N HCl | 1 hour | 80°C | Significant | 2.3 |

| Base Hydrolysis | 0.1 N NaOH | 30 min | 80°C | Significant | 2.3 |

| Oxidative | 3% H₂O₂ | - | - | Instable | - |

| Thermal | Dry Heat | 24 hours | 80°C | Stable | No significant degradation |

| Photolytic | UV/Visible Light | - | - | Stable | No significant degradation |

Note: The exact percentage of degradation and retention times can vary depending on the specific experimental conditions and chromatographic system used. The data presented is a summary of findings from various sources.[4]

Identification and Structural Elucidation of Degradation Products

While forced degradation studies have confirmed the formation of degradation products, the complete structural elucidation of these products is not extensively reported in the public domain. However, a logical workflow can be followed to identify these unknown compounds using modern analytical techniques.